Hydroxindasate
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Overview
Description
Hydroxindasate is a chemical compound with the molecular formula C21H24N2O3. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxindasate can be synthesized through a series of chemical reactions involving the appropriate precursors. The synthetic route typically involves the reaction of 3-(2-aminoethyl)-1-(p-methoxybenzyl)-2-methylindol-5-ol with acetic anhydride to form the acetate ester . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Hydroxindasate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Hydroxindasate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of Hydroxindasate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Hydroxindasate can be compared with other similar compounds, such as:
Hydroxyzine: Both compounds share some structural similarities but differ in their specific functional groups and biological activities.
Indole derivatives: This compound is part of the indole derivative family, which includes compounds with similar core structures but different substituents.
This compound stands out due to its unique combination of functional groups, which confer specific properties and reactivity that distinguish it from other similar compounds .
Properties
CAS No. |
7008-14-2 |
---|---|
Molecular Formula |
C21H24N2O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[3-(2-aminoethyl)-1-[(4-methoxyphenyl)methyl]-2-methylindol-5-yl] acetate |
InChI |
InChI=1S/C21H24N2O3/c1-14-19(10-11-22)20-12-18(26-15(2)24)8-9-21(20)23(14)13-16-4-6-17(25-3)7-5-16/h4-9,12H,10-11,13,22H2,1-3H3 |
InChI Key |
FEPRMHVEXSXGPN-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1CC3=CC=C(C=C3)OC)C=CC(=C2)OC(=O)C)CCN |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=C(C=C3)OC)C=CC(=C2)OC(=O)C)CCN |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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